5-methoxy-1-methyl-N-{(2S)-4-(methylsulfanyl)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}-1H-indole-2-carboxamide
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Overview
Description
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound that contains multiple functional groups, including an indole ring, a thiazole ring, and a butanamide chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin, which have significant biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which are essential for various biological functions
Uniqueness
2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is unique due to its combination of the indole and thiazole rings, along with the butanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N4O3S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
5-methoxy-1-methyl-N-[(2S)-4-methylsulfanyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C20H24N4O3S2/c1-12-11-29-20(21-12)23-18(25)15(7-8-28-4)22-19(26)17-10-13-9-14(27-3)5-6-16(13)24(17)2/h5-6,9-11,15H,7-8H2,1-4H3,(H,22,26)(H,21,23,25)/t15-/m0/s1 |
InChI Key |
JOKIHWDMBOSHLB-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)[C@H](CCSC)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(CCSC)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
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